
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21BrN6O and its molecular weight is 441.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, which includes compounds related to the chemical structure of interest. These compounds were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and asthma. The study found that some derivatives exhibit significant anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications in cancer and inflammatory diseases Rahmouni et al., 2016.
Applications in Fungicidal Activity
Another research avenue explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, analogues to the systemic fungicide carboxin. Huppatz (1985) described the synthesis of these derivatives and their evaluation for fungicidal activity against Basidiomycete species. The research demonstrated that the simplest derivative showed a high level of fungicidal activity, highlighting the potential of these compounds in developing new fungicides Huppatz, 1985.
Potential Antituberculosis Activity
The design and synthesis of thiazole-aminopiperidine hybrid analogues, including structures similar to the chemical compound , have shown promising results against Mycobacterium tuberculosis. Jeankumar et al. (2013) evaluated a series of these compounds for their inhibitory activity against Mycobacterium smegmatis GyrB ATPase and DNA gyrase, essential enzymes for bacterial DNA replication. One of the compounds exhibited significant activity, suggesting a potential application in developing new antituberculosis agents Jeankumar et al., 2013.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c1-14-10-16(5-6-17(14)21)25-20(28)15-4-2-8-26(12-15)18-11-19(23-13-22-18)27-9-3-7-24-27/h3,5-7,9-11,13,15H,2,4,8,12H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBDKHMNPRCNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)
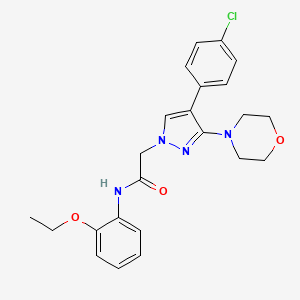
![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2373354.png)
![5-[(Phenylsulfonyl)amino]pentanoic acid](/img/structure/B2373355.png)
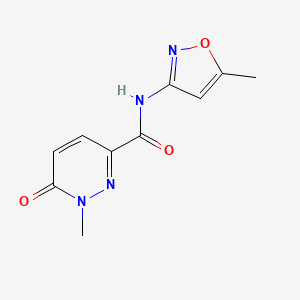
![N-benzyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2373361.png)
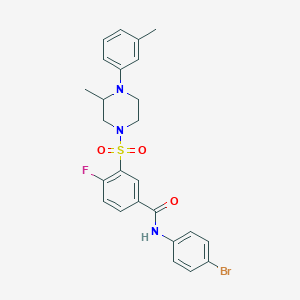

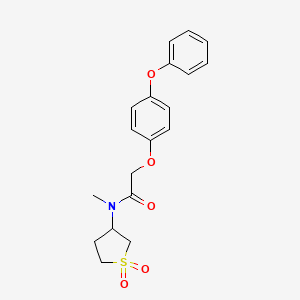
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2373365.png)
![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2373366.png)
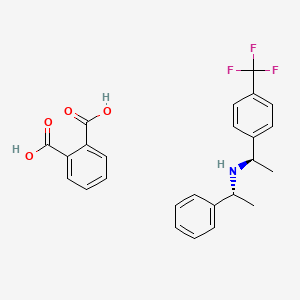
![(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2373368.png)
![N-(3,4-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2373369.png)
